molecular formula C4H7N3 B3343083 3,4-Dihydro-2-imino-2H-pyrrol-5-amine CAS No. 503-84-4

3,4-Dihydro-2-imino-2H-pyrrol-5-amine

Cat. No.: B3343083
CAS No.: 503-84-4
M. Wt: 97.12 g/mol
InChI Key: DQDKOANVADPVQR-UHFFFAOYSA-N
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Description

3,4-Dihydro-2-imino-2H-pyrrol-5-amine, also known as succinimidine or succinimidimide, is a chemical compound with the molecular formula C4H7N3 and a molecular weight of 97.12 g/mol . This compound is characterized by its pyrrole ring structure, which is a five-membered ring containing nitrogen atoms. It is commonly used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

The synthesis of 3,4-Dihydro-2-imino-2H-pyrrol-5-amine involves several synthetic routes. One common method includes the reaction of succinic anhydride with ammonia, followed by cyclization to form the desired compound . The reaction conditions typically involve heating the reactants in the presence of a catalyst to facilitate the cyclization process. Industrial production methods may vary, but they generally follow similar principles, often optimizing reaction conditions to increase yield and purity.

Chemical Reactions Analysis

3,4-Dihydro-2-imino-2H-pyrrol-5-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert it into other amine derivatives.

    Substitution: It can participate in substitution reactions where one of its hydrogen atoms is replaced by another functional group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3,4-Dihydro-2-imino-2H-pyrrol-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dihydro-2-imino-2H-pyrrol-5-amine involves its interaction with specific molecular targets. It can act as a nucleophile in chemical reactions, attacking electrophilic centers in other molecules. This interaction can lead to the formation of new chemical bonds and the modification of existing ones. The pathways involved depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

3,4-Dihydro-2-imino-2H-pyrrol-5-amine can be compared with other similar compounds such as:

    Succinimide: Another compound with a similar structure but different chemical properties.

    Pyrrolidine: A related compound with a fully saturated pyrrole ring.

    Imidazole: A compound with a similar nitrogen-containing ring but different reactivity.

Properties

IUPAC Name

5-imino-3,4-dihydropyrrol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3/c5-3-1-2-4(6)7-3/h1-2H2,(H3,5,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQDKOANVADPVQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=N)N=C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20282528
Record name 3,4-Dihydro-2-imino-2H-pyrrol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20282528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

503-84-4
Record name 3,4-Dihydro-2-imino-2H-pyrrol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20282528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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